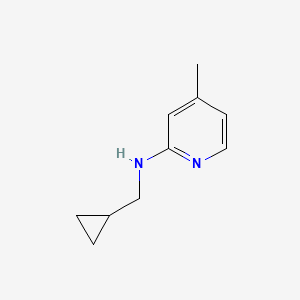

N-(cyclopropylmethyl)-4-methylpyridin-2-amine

Übersicht

Beschreibung

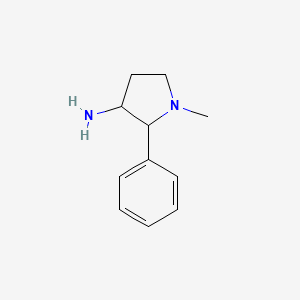

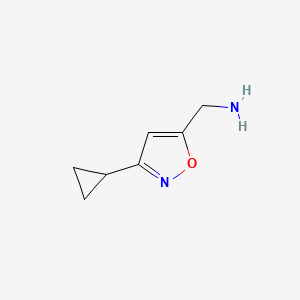

“N-(cyclopropylmethyl)-4-methylpyridin-2-amine” is a compound that contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and synthetic compounds. The “N-(cyclopropylmethyl)” indicates a cyclopropylmethyl group attached to the nitrogen atom of the pyridine ring. The “4-methyl” denotes a methyl group attached to the 4th carbon of the pyridine ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by functionalization at the 2nd and 4th positions. The exact methods would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis

The molecular structure would feature a planar pyridine ring, with the nitrogen atom, the cyclopropylmethyl group, and the methyl group at the 4th position all in the same plane. The electron-rich nature of the nitrogen atom might influence the reactivity of the compound.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic substitution at the pyridine ring, nucleophilic substitution at the cyclopropylmethyl group, or reactions involving the amine group.Physical And Chemical Properties Analysis

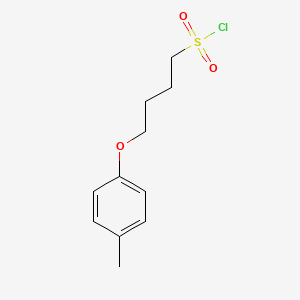

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of the pyridine ring might make the compound somewhat polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents.Wissenschaftliche Forschungsanwendungen

Summary of the Application

“N-(cyclopropylmethyl)-4-methylpyridin-2-amine” is used in the synthesis of important opioid antagonists such as naloxone and naltrexone . The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .

Methods of Application or Experimental Procedures

The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid, which releases the carbon from both heteroatoms .

Results or Outcomes

The electrolysis process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput and increasing the space-time yield over 300-fold with respect to batch .

2. Pharmacological Characterization of the LSD Analog

Summary of the Application

“N-(cyclopropylmethyl)-4-methylpyridin-2-amine” is evaluated for its pharmacological features relative to those previously reported for LSD . The experiments focused on interactions with the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of LSD and other hallucinogens .

Methods of Application or Experimental Procedures

Head twitch response (HTR) studies were conducted in C57BL/6J mice to determine whether “N-(cyclopropylmethyl)-4-methylpyridin-2-amine” activates 5-HT2A receptors in vivo .

Results or Outcomes

Treatment with “N-(cyclopropylmethyl)-4-methylpyridin-2-amine” induced head twitches in mice with a median effective dose (ED50) of 317.2 nmol/kg (IP), which is 40% of the potency observed previously for LSD .

3. Exceptional Stability of the Cyclopropylmethyl Carbocation

Summary of the Application

The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge even better than a phenyl group .

Methods of Application or Experimental Procedures

The stability of the cyclopropylmethyl carbocation is often studied through SN1 hydrolysis conditions, resulting in both cyclopropylmethyl and cyclobutyl derivatives .

Results or Outcomes

The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain, resulting in remarkable stability .

3. Exceptional Stability of the Cyclopropylmethyl Carbocation

Summary of the Application

The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge even better than a phenyl group .

Methods of Application or Experimental Procedures

The stability of the cyclopropylmethyl carbocation is often studied through SN1 hydrolysis conditions, resulting in both cyclopropylmethyl and cyclobutyl derivatives .

Results or Outcomes

The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain, resulting in remarkable stability .

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.

Zukünftige Richtungen

Future research could explore the synthesis, properties, and potential applications of this compound. This might include developing more efficient synthesis methods, studying its reactivity, investigating its physical and chemical properties, or exploring potential biological activities.

Please note that this analysis is quite general and based on the typical properties and reactivity of the functional groups present in the compound. For detailed and accurate information, specific studies and experimental data are needed. Always consult with a professional chemist or a reliable database when dealing with specific chemical compounds.

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-4-5-11-10(6-8)12-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNIOAYLEQISGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-4-methylpyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)

![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)

![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)